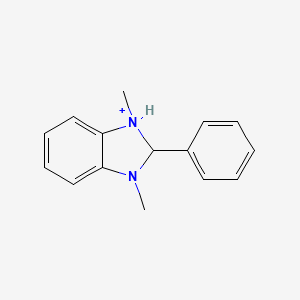

1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-” is a cationic benzimidazolium iodide salt used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . It is also a representative of a new class of organic metal-free electrocatalysts .

Synthesis Analysis

The synthesis of benzimidazole derivatives is often achieved by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

When brought onto a Au (111) surface, the derivative 2- (2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Chemical Reactions Analysis

When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% . The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion .Physical And Chemical Properties Analysis

This material behaves as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .Mechanism of Action

The electrochemical properties and electrocatalytic activity of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide in the reaction of formation of molecular hydrogen have been studied . The protonation of electrochemically generated radicals at the C-2 carbon atom of the compound, with the formation of a C-protonated radical cation, was shown to be the key stage of the electrocatalytic hydrogen evolution reaction (HER) .

Future Directions

The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .

properties

CAS RN |

50578-44-4 |

|---|---|

Molecular Formula |

C15H17N2+ |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

1,3-dimethyl-2-phenyl-1,2-dihydrobenzimidazol-1-ium |

InChI |

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3/p+1 |

InChI Key |

VDFIVJSRRJXMAU-UHFFFAOYSA-O |

SMILES |

C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

Canonical SMILES |

C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3190915.png)